molecular formula C13H15BrN2O B1459605 4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole CAS No. 1712366-97-6

4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole

Cat. No. B1459605
CAS RN: 1712366-97-6
M. Wt: 295.17 g/mol
InChI Key: GHFJQAKHIJQGMD-UHFFFAOYSA-N
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Description

“4-(4-Bromobenzyloxy)benzaldehyde” is a research chemical with the molecular formula C14H11BrO2 . It has a molecular weight of 291.14 .


Synthesis Analysis

A related compound, meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC), was synthesized from the reaction between meta-(4-bromobenzyloxy) benzaldehyde and thiosemicarbazide under basic conditions in water and ethanol as solvents .


Molecular Structure Analysis

The molecule contains a total of 29 bonds, including 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The compound has a boiling point of 419.3ºC at 760mmHg, a melting point of 88-92 °C (lit.), and a density of 1.441g/cm3 .

Scientific Research Applications

Synthesis and Reactivity

A variety of research focuses on the synthesis and reactivity of pyrazole derivatives due to their significant applications in medicinal chemistry and material science. For example, the work by Paulson et al. (2002) explores the sequential functionalization of pyrazole 1-oxides via regioselective metalation, highlighting the versatility of pyrazole compounds in organic synthesis. This process enables the preparation of 3,5-diarylated and 3,4,5-triarylated pyrazole derivatives, providing a pathway for the synthesis of complex organic molecules (Paulson, Eskildsen, Vedsø, & Begtrup, 2002).

Similarly, Brahim et al. (2016) investigated the reactivity of 1-(2-bromobenzyl)-4-halopyrazoles in palladium-catalyzed direct arylation reactions. Their findings offer insight into the conditions that allow for efficient C5-arylations of pyrazoles, further expanding the toolkit for constructing pyrazole-based molecules with potential pharmaceutical applications (Brahim, Ammar, Soulé, & Doucet, 2016).

Structural Analysis and Theoretical Studies

Yang et al. (2021) provided a comprehensive study on the synthesis, crystal structure, and DFT study of a specific pyrazole derivative, showcasing the importance of structural and conformational analysis in understanding the properties of such compounds. This research not only confirms the molecular structure through various spectroscopic methods but also employs density functional theory (DFT) for theoretical insights, offering a deeper understanding of the electronic and structural characteristics of pyrazole derivatives (Yang, Huang, Chen, Y. Chen, Gao, Chai, & Zhao, 2021).

Antibacterial Activity

The antimicrobial properties of pyrazole derivatives are also a key area of interest. Feng et al. (2018) synthesized pyrazole Schiff bases and evaluated their antibacterial activity, demonstrating the potential of pyrazole compounds as antibacterial agents. Their study highlights the importance of structural features in the antibacterial efficacy of these compounds (Feng, Guo, Sun, & Zhao, 2018).

Catalytic Applications

Ocansey et al. (2018) explored the synthesis and characterization of bulky bis(pyrazolyl)palladium complexes and evaluated their efficacy in Suzuki–Miyaura cross-coupling reactions. The study underscores the utility of pyrazole-containing ligands in catalysis, particularly in cross-coupling reactions that are pivotal in the synthesis of biaryls, a class of compounds with wide-ranging applications in pharmaceuticals and materials science (Ocansey, Darkwa, & Makhubela, 2018).

properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-10(2)16-8-13(7-15-16)17-9-11-3-5-12(14)6-4-11/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFJQAKHIJQGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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